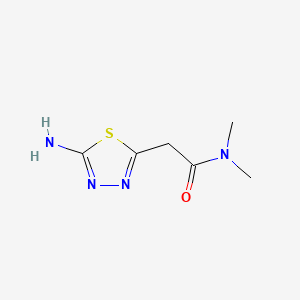

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Overview

Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori (H. pylori), as the conversion of urea to ammonia leads to an increase in pH . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH level necessary for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

Biochemical Analysis

Biochemical Properties

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has been found to exhibit urease inhibitory activity . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound interacts with the active site of the urease enzyme, inhibiting its activity .

Cellular Effects

The effects of this compound on cells are largely related to its impact on urease activity. By inhibiting urease, this compound can affect the pH balance within cells, particularly in bacteria, fungi, algae, and some plant cells where urease is found .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the urease enzyme, thereby inhibiting its activity . This interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-established. Given its inhibitory effect on urease, it may influence pathways involving urea metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide as starting materials . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.

Antimicrobial Activity: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, indicating potential use in developing new anti-tuberculosis drugs.

Anticancer Agents: Thiadiazole derivatives, including this compound, have demonstrated anticancer activity in various cell lines.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole core structure and has similar biological activities.

2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Another derivative with potential urease inhibitory activity.

2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl)-6-aryl-tetrahydropyridazin-3-one: Studied for its antimycobacterial activity.

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its inhibitory effects on the urease enzyme, which plays a crucial role in the survival of certain pathogens, notably Helicobacter pylori. Understanding the biological activity of this compound can provide insights into its applications in treating infections and possibly other diseases.

- Molecular Formula : C₆H₁₀N₄OS

- Molecular Weight : 186.23 g/mol

- CAS Number : 1211773-00-0

- Appearance : White to off-white solid

The primary mechanism through which this compound exerts its biological effects is by inhibiting the urease enzyme. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH that supports the growth of H. pylori.

Target Enzyme: Urease

- Function : Converts urea into ammonia and carbon dioxide.

- Inhibition Effect : By inhibiting urease, the compound reduces the local pH, creating an unfavorable environment for H. pylori survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Against H. pylori : The inhibition of urease leads to decreased survival rates of H. pylori, making this compound a candidate for therapeutic use in treating infections caused by this bacterium.

- Other Pathogens : Preliminary studies suggest potential activity against other bacterial strains as well.

Anticancer Potential

Recent investigations have also explored the anticancer properties of thiadiazole derivatives:

- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.

- Findings : Some derivatives exhibited notable cytotoxicity, suggesting that modifications to the thiadiazole structure could enhance anticancer activity.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Against H. pylori* | Inhibition of urease resulted in reduced bacterial survival rates. |

| Cytotoxicity in Cancer Cell Lines | Significant cytotoxic effects observed in HepG2 and MCF-7 cell lines with IC50 values indicating effectiveness. |

| Structure-Activity Relationship Studies | Modifications to the thiadiazole ring improved potency against both microbial and cancerous cells. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties:

- Absorption : High solubility may facilitate absorption.

- Distribution : Potential for good tissue penetration due to its small molecular size.

- Metabolism : Further studies are needed to elucidate metabolic pathways.

Properties

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTPGVBYEMQCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672483 | |

| Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211773-00-0 | |

| Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.